2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one
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Overview
Description
2-(1,3-Benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole moiety, a chlorophenyl group, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Construction of the Tetrahydroquinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a ketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylamino)-4-phenyl-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one: Similar structure but lacks the chlorophenyl group.
2-(1,3-Benzothiazol-2-ylamino)-4-(3-methylphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one imparts unique chemical and biological properties, such as enhanced reactivity and potential pharmacological activity, compared to its analogs.
Properties
Molecular Formula |
C23H21ClN4OS |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-(3-chlorophenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C23H21ClN4OS/c1-23(2)11-16-19(17(29)12-23)20(13-6-5-7-14(24)10-13)27-21(25-16)28-22-26-15-8-3-4-9-18(15)30-22/h3-10,20H,11-12H2,1-2H3,(H2,25,26,27,28) |
InChI Key |
OUFYNXNDCTWGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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